molecular formula C54H95N3O17 B077702 Copiamycin CAS No. 11078-23-2

Copiamycin

Cat. No. B077702
CAS RN: 11078-23-2
M. Wt: 1058.3 g/mol
InChI Key: DTXXAWMAXGFPJR-NJEQGCGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Copiamycin is a natural product that belongs to the class of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. in 1993. Copiamycin has been found to possess potent antibacterial and antifungal activities against various pathogens. Moreover, it exhibits a unique mechanism of action that targets the biosynthesis of bacterial cell walls.

Scientific Research Applications

Antifungal and Antibacterial Properties

  • Copiamycin, a macrocyclic lactone antibiotic, exhibits synergistic antifungal effects when combined with imidazole compounds like ketoconazole. This combination has shown effectiveness in experimental murine candidosis and is attributed to copiamycin's ionophoretic property, enhancing cellular permeability in fungi (Uno, Shigematsu, & Arai, 1983).
  • It has demonstrated antimicrobial activity against a variety of fungi and some bacteria. The reversing activity of Sarcina lutea phospholipids on copiamycin's antimicrobial effect indicates the importance of cell membrane composition in its action mechanism (Kuroda, Uno, & Arai, 1978).

Antiprotozoal Effects

  • Copiamycin shows significant in vitro activity against Candida albicans, Torulopsis glabrata, and Trichomonas vaginalis. It has been effective in reducing infection rates in mice inoculated with these protozoa, indicating its potential as an antifungal and antitrichomonal agent (Seiga & Yamaji, 1971).

Biochemical Structure and Function

  • The biochemical structure of copiamycin has been identified, revealing a 32-membered polyhydroxy lactone ring, an unsaturated ester group, and a guanidine moiety. Understanding its structure aids in comprehending its antifungal properties and potential for further pharmaceutical development (Fukushima et al., 1982).

Gastric Applications

  • Copiamycin A has been found to inhibit gastric H+,K(+)-ATPase, reducing acid secretion and preventing ulcer formation in experimental models. This suggests its potential utility in treating gastric conditions (Hamagishi et al., 1991).

Development of Derivatives

  • Chemical modifications of copiamycin, like demalonylmethylcopiamycin, have shown enhanced antifungal activity compared to copiamycin itself. This indicates the potential for developing more effective derivatives for antifungal treatments (Takesako et al., 1985).

properties

CAS RN

11078-23-2

Product Name

Copiamycin

Molecular Formula

C54H95N3O17

Molecular Weight

1058.3 g/mol

IUPAC Name

3-[[(10Z,16Z)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18-

InChI Key

DTXXAWMAXGFPJR-NJEQGCGJSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C\C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O

SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O

synonyms

Copiamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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